molecular formula C14H21NO5 B2811691 1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid CAS No. 2490400-53-6

1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid

Cat. No. B2811691
CAS RN: 2490400-53-6
M. Wt: 283.324
InChI Key: SRYVGEDZGJEBIQ-UHFFFAOYSA-N
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Description

1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.324. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Approaches and Biological Activities

1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid represents a class of spirocyclic compounds with potential applications in medicinal chemistry and synthetic organic chemistry. The scientific research applications of this compound and its analogs have been explored in several studies focusing on novel synthetic methods, conformational analysis, and biological activities.

Synthetic Methods and Structural Analysis :A novel approach to synthesize conformationally rigid spiro-linked amino acids, analogs to this compound, has been detailed, showcasing methods to produce rigid analogs of glutamic acid and lysine, which are crucial for probing biochemical pathways and drug design (Yashin et al., 2019). Additionally, the synthesis of spirocyclic oxetane-fused benzimidazoles presents another innovative approach, expanding the toolkit for creating novel spirocyclic frameworks (Gurry et al., 2015).

Biological Activities :The exploration of spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines] via multicomponent reactions has been reported, indicating a route to compounds with potential pharmacological interest, particularly in terms of diastereoselectivity and functionalization possibilities (Sun et al., 2015).

Anticonvulsant Evaluation :Spirocyclic compounds related to valproic acid, a well-known anticonvulsant drug, have been synthesized and evaluated, highlighting the significance of the carboxylic acid group in eliciting anticonvulsant activity (Scott et al., 1985). This research suggests potential applications of spirocyclic compounds in developing new anticonvulsant therapies.

AChE Inhibitory Activity :The synthesis of novel dispiro heterocycles with reported AChE inhibitory activity showcases the potential of spirocyclic compounds in addressing neurological disorders, such as Alzheimer's disease (Sivakumar et al., 2013).

properties

IUPAC Name

1-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-11(2,3)19-10(18)15-7-14(8-15)13(9(16)17)5-12(4,6-13)20-14/h5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVGEDZGJEBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid

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